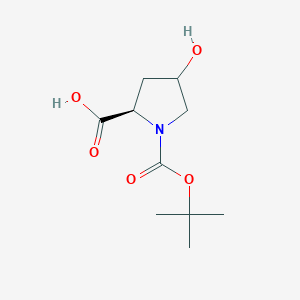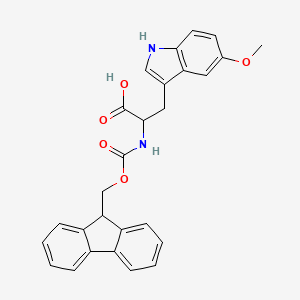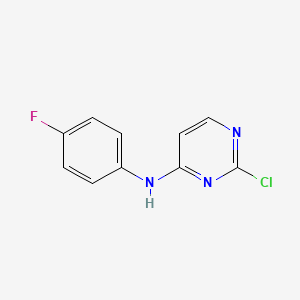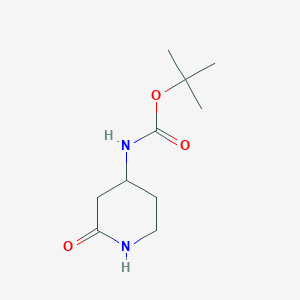
5-Chloro-1-oxo-1-(2-trifluoromethylphenyl)pentane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-1-oxo-1-(2-trifluoromethylphenyl)pentane is a useful research compound. Its molecular formula is C12H12ClF3O and its molecular weight is 264.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Electrochemical Reduction Applications
- The electrochemical reduction of halopentanes, including compounds related to 5-Chloro-1-oxo-1-(2-trifluoromethylphenyl)pentane, has been studied at carbon electrodes. This process leads to the formation of various compounds like cyclopentane, n-pentane, and others, demonstrating the compound's utility in electrochemical applications (Pritts & Peters, 1994).
Medicinal Chemistry and In Vivo Studies
- In the context of medicinal chemistry, particularly in the search for hepatitis C virus inhibitors, derivatives of pentane have shown potential. These derivatives undergo various in vivo reactions, demonstrating the compound's relevance in medicinal chemistry and pharmacology (Zhuo et al., 2016).
Organic Synthesis and Chemical Reactions
- Studies on the homolytic addition of thiophenol to compounds including derivatives of 5-chloro-pentane have been conducted. These studies provide insights into the reactivity and potential applications of these compounds in organic synthesis (Vasil’eva, Fedin, & Freĭdlina, 1970).
- Theoretical studies on the thermal rearrangements of related compounds have been performed, indicating the potential for this compound in understanding complex organic reactions (Bozkaya & Özkan, 2012).
Solid State Structural Analysis
- Solid-state structural analysis of new analogs of pentamidine, which include pentane derivatives, have been conducted using X-ray diffraction and NMR methods. This indicates the compound's potential in the field of crystallography and solid-state chemistry (Żabiński, Maciejewska, & Wolska, 2010).
Atmospheric Chemistry
- The gas-phase reaction of OH radicals with compounds related to this compound has been studied, showing its relevance in atmospheric chemistry (Aschmann, Arey, & Atkinson, 2003).
Polymer Chemistry
- Research in polymer chemistry has utilized compounds like 1-(2-Phenylethyl)-2,3,4,5-tetramethylcyclopentadienyl-titanium, related to this compound, for syndiospecific polymerization of styrene, indicating potential applications in materials science (Flores et al., 1996).
Wirkmechanismus
The mechanism of action of this compound is not provided in the search results. The mechanism of action would depend on the specific application or context in which this compound is used. For detailed information on the mechanism of action, it’s recommended to refer to peer-reviewed papers or technical documents related to this compound .
Safety and Hazards
Zukünftige Richtungen
The future directions for the use and study of this compound are not provided in the search results. These could include potential applications, ongoing research, and areas of interest in the scientific community. For detailed information on future directions, it’s recommended to refer to recent publications or reviews related to this compound .
Eigenschaften
IUPAC Name |
5-chloro-1-[2-(trifluoromethyl)phenyl]pentan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClF3O/c13-8-4-3-7-11(17)9-5-1-2-6-10(9)12(14,15)16/h1-2,5-6H,3-4,7-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYAKQDYQULZGAZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)CCCCCl)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClF3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60621992 |
Source


|
| Record name | 5-Chloro-1-[2-(trifluoromethyl)phenyl]pentan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60621992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
487058-77-5 |
Source


|
| Record name | 5-Chloro-1-[2-(trifluoromethyl)phenyl]pentan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60621992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-Chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B1322115.png)
![2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidine](/img/structure/B1322116.png)








![Tert-butyl 4-[(6-chloropyrimidin-4-yl)amino]piperidine-1-carboxylate](/img/structure/B1322142.png)



